4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide features a thieno[3,4-c]pyrazole core substituted with an o-tolyl (ortho-methylphenyl) group at position 2 and a benzamide moiety at position 2. The benzamide is further modified with a 4-ethoxy substituent, which enhances lipophilicity and may influence metabolic stability . This scaffold is structurally related to bioactive molecules, including kinase inhibitors and autotaxin inhibitors, as suggested by patent literature and synthetic analogs .
Properties
IUPAC Name |
4-ethoxy-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-16-10-8-15(9-11-16)21(25)22-20-17-12-28(26)13-18(17)23-24(20)19-7-5-4-6-14(19)2/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOCECRMMBVAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thieno[3,4-c]pyrazole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 319.4 g/mol. The structure features a thieno[3,4-c]pyrazole core that is known for various biological interactions.
Biological Activities
Recent studies have highlighted several biological activities associated with thieno[3,4-c]pyrazole derivatives:
-
Antioxidant Activity :
- Thieno[3,4-c]pyrazole compounds have demonstrated significant antioxidant properties. In a study involving Clarias gariepinus, these compounds were shown to protect erythrocytes from oxidative damage induced by 4-nonylphenol, reducing the percentage of altered erythrocytes significantly compared to control groups .
- Anti-inflammatory Effects :
- Antimicrobial and Anticancer Activities :
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell proliferation.
- Receptor Interaction : It has been suggested that this compound could bind to certain receptors, altering their activity and triggering downstream biological effects.
Case Studies
- Erythrocyte Protection Study :
- A study assessed the protective effects of newly synthesized thieno[3,4-c]pyrazole compounds on fish erythrocytes exposed to toxic substances. Results indicated a marked reduction in erythrocyte malformations when treated with these compounds compared to untreated controls (see Table 1).
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Compound A | 12 ± 1.03 |
| Thieno Compound B | 0.6 ± 0.16 |
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Effects
- Thieno[3,4-c]pyrazole derivatives have been shown to exhibit anti-inflammatory properties. Studies indicate that compounds in this class can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
-
Anticancer Properties
- Research has demonstrated that derivatives like 4-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide possess cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
-
Neuroprotective Effects
- Preliminary studies suggest potential neuroprotective effects of thieno[3,4-c]pyrazole derivatives against neurodegenerative diseases like Alzheimer’s and Parkinson’s. The compound may exert protective effects by modulating oxidative stress and inhibiting neuronal apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions that include:
- Formation of Thieno[3,4-c]pyrazole Framework : This involves cyclization reactions using appropriate precursors.
- Functional Group Modifications : Subsequent reactions introduce the ethoxy and benzamide groups to enhance biological activity.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
- Anti-inflammatory Study
- Cytotoxicity Assay
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their substituent-driven properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
